molecular formula C10H10F3NO2 B8355384 1-(2-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-4-yl)ethanone

1-(2-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-4-yl)ethanone

Cat. No. B8355384
M. Wt: 233.19 g/mol
InChI Key: XJHXRGIDDRQXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09302991B2

Procedure details

A mixture of 1-(2-hydroxy-6-methylpyridin-4-yl)ethanone (82 mg, 0.542 mmol, Step-2), 2,2,2-trifluoroethyl trifluoromethanesulfonate (86 microL, 0.60 mmol) and cesium carbonate (350 mg, 1.09 mmol) in DMF (5 mL) is stirred at room temperature for 1.5 hours. The reaction mixture is poured into saturated aqueous sodium hydrogen carbonate (10 mL) and extracted with ethyl acetate (30 mL). The organic layer is washed with saturated aqueous sodium hydrogen carbonate (10 mL×2) and dried over sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography on silica gel eluting with n-hexane/ethyl acetate (1:1) to give 44 mg (35% yield) of the title compound as a white solid.
Quantity
82 mg
Type
reactant
Reaction Step One
Quantity
0.6 mmol
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
35%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([C:8](=[O:10])[CH3:9])[CH:5]=[C:4]([CH3:11])[N:3]=1.FC(F)(F)S(O[CH2:18][C:19]([F:22])([F:21])[F:20])(=O)=O.C(=O)([O-])[O-].[Cs+].[Cs+].C(=O)([O-])O.[Na+]>CN(C=O)C>[CH3:11][C:4]1[CH:5]=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=[C:2]([O:1][CH2:18][C:19]([F:22])([F:21])[F:20])[N:3]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
82 mg
Type
reactant
Smiles
OC1=NC(=CC(=C1)C(C)=O)C
Name
Quantity
0.6 mmol
Type
reactant
Smiles
FC(S(=O)(=O)OCC(F)(F)F)(F)F
Name
cesium carbonate
Quantity
350 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (30 mL)
WASH
Type
WASH
Details
The organic layer is washed with saturated aqueous sodium hydrogen carbonate (10 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography on silica gel eluting with n-hexane/ethyl acetate (1:1)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC1=NC(=CC(=C1)C(C)=O)OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 44 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.